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Compound of Interest

Compound Name: Emraclidine

Cat. No.: B6248855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data for emraclidine in the

treatment of schizophrenia, offering an objective comparison with established atypical

antipsychotics. The information is intended to support research, scientific inquiry, and drug

development efforts in the field of psychiatry.

Executive Summary
Emraclidine, a novel M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM),

was investigated for the treatment of schizophrenia. However, the Phase 2 EMPOWER trials,

designed to assess its efficacy and safety, did not meet their primary endpoint.[1][2][3][4] This

guide presents the available data from the emraclidine trials and juxtaposes it with the

performance of several established atypical antipsychotics: risperidone, olanzapine,

aripiprazole, and cariprazine. While emraclidine showed a favorable safety profile, its efficacy

in reducing the symptoms of schizophrenia, as measured by the Positive and Negative

Syndrome Scale (PANSS), was not statistically significant compared to placebo.[1] In contrast,

the comparator drugs have demonstrated efficacy in numerous clinical trials, leading to their

widespread use in the management of schizophrenia.

Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of

emraclidine and comparator atypical antipsychotics.
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Table 1: Efficacy Data - Change in PANSS Total Score
from Baseline
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Drug
(Trial)

Dose(s
)

N
(Drug)

N
(Place
bo)

Baseli
ne
PANSS
(Drug,
SD)

Baseli
ne
PANSS
(Place
bo,
SD)

LS
Mean
Chang
e from
Baseli
ne
(Drug)

LS
Mean
Chang
e from
Baseli
ne
(Place
bo)

Treatm
ent
Differe
nce vs.
Placeb
o (95%
CI)

Emracli

dine

(EMPO

WER-1)

10mg

QD
125 127

97.6

(7.65)

98.3

(8.16)
-14.7 -13.5 -1.2

30mg

QD
127 127

97.9

(7.89)

98.3

(8.16)
-16.5 -13.5 -3.0

Emracli

dine

(EMPO

WER-2)

15mg

QD
122 128

98.0

(8.49)

97.4

(8.22)
-18.5 -16.1 -2.4

30mg

QD
123 128

97.2

(7.75)

97.4

(8.22)
-14.2 -16.1 +1.9

Risperi

done

2-16

mg/day
- - - -

Statistic

ally

significa

nt

improve

ment

vs.

placebo

- -

Olanza

pine

10

mg/day

- - ~129.26

(19.76)

- Statistic

ally

significa

nt

improve

ment

- -
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vs.

placebo

Aripipra

zole

(12-

week

study)

400 mg

(monthl

y)

168 172 - - - -

-15.1

(-19.4

to

-10.8)

Caripra

zine (6-

week

study)

3.0

mg/day
- - - - - - -6.0

6.0

mg/day
- - - - - - -8.8

Note: Specific LS Mean change values for some comparator drug trials were not available in

the searched documents. The table reflects the reported statistical significance.

Table 2: Safety Data - Common Treatment-Emergent
Adverse Events (%)
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Adverse
Event

Emraclidi
ne
(EMPOW
ER-1 & 2)

Risperido
ne

Olanzapi
ne

Aripipraz
ole

Cariprazi
ne

Placebo
(Emraclid
ine Trials)

Headache 13.0 - 14.6 >5 - 14.4 - 9.4 - 10.8

Dry Mouth 0.8 - 9.3 - - - - 0.8 - 2.3

Dyspepsia 2.3 - 7.8 - - - - 1.5 - 3.1

Insomnia - >5 - - - -

Nausea - >5 - - - -

Somnolenc

e
- >5 - - - -

Dizziness - >5 - - - -

Fatigue - >5 - - - -

Anxiety - >5 - - - -

Vomiting - >5 - - - -

Ejaculation

Disorder
- >5 - - - -

Akathisia - - - 11.4 >5 3.5

Increased

Weight
- - - 16.8 - 7.0

Restlessne

ss
- - - - >5 -

Tremor - - - - >5 -

Back Pain - - - - >5 -

Extrapyram

idal

Disorder

- - - - >5 -
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Note: This table presents common adverse events reported in the respective clinical trials.

Direct comparison of percentages across different trial programs should be done with caution

due to variations in study design and reporting.

Experimental Protocols
Emraclidine (EMPOWER-1 and EMPOWER-2 Trials)
The EMPOWER clinical development program consisted of two Phase 2, multicenter,

randomized, double-blind, placebo-controlled trials.

Objective: To evaluate the efficacy and safety of multiple once-daily oral doses of

emraclidine as a monotherapy in adults with an acute exacerbation of schizophrenia.

Patient Population: Adults (18-55 years) with a primary diagnosis of schizophrenia as defined

by DSM-5, experiencing an acute exacerbation of psychotic symptoms.

Intervention:

EMPOWER-1: Emraclidine 10mg or 30mg once daily (QD) versus placebo.

EMPOWER-2: Emraclidine 15mg or 30mg once daily (QD) versus placebo.

Duration: 6 weeks of treatment.

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale

(PANSS) total score at week 6.

Key Secondary Endpoints: Not detailed in the available documents.

Comparator Atypical Antipsychotics (General Protocol
Design)
The pivotal clinical trials for risperidone, olanzapine, aripiprazole, and cariprazine in

schizophrenia generally followed a similar design to the EMPOWER trials.

Design: Randomized, double-blind, placebo-controlled, and often active-comparator-

controlled, multicenter studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6248855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Adult patients with a diagnosis of schizophrenia (often based on DSM

criteria) experiencing an acute exacerbation.

Intervention: Fixed or flexible doses of the investigational drug compared to placebo and

sometimes an active comparator (e.g., haloperidol).

Duration: Typically 4 to 8 weeks for acute efficacy studies.

Primary Endpoint: The primary efficacy measure was consistently the change from baseline

in the PANSS total score.

Secondary Endpoints: Often included changes in PANSS subscales (positive, negative,

general psychopathology), Clinical Global Impression-Severity (CGI-S), and safety and

tolerability assessments.

Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for emraclidine and the

generally accepted pathways for atypical antipsychotics that primarily target dopamine and

serotonin receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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